Cirsiliol

Inflammation Lipoxygenase Leukotriene

Cirsiliol's 6,7-dimethoxy substitution yields >100-fold greater 5-lipoxygenase inhibitory potency (IC50 0.1 µM) than luteolin, with 10-fold selectivity over 12-LO and no COX inhibition—enabling leukotriene pathway modulation unattainable with generic flavones. In cancer models, cirsiliol suppresses proliferation at concentrations where luteolin is inactive and acts as an in vivo radiosensitizer via miR-34a/Notch-1. For arachidonate cascade research, botanical standardization, or oncology combination studies, generic flavone substitution compromises experimental validity. Supplied ≥98% HPLC with full COA.

Molecular Formula C17H14O7
Molecular Weight 330.29 g/mol
CAS No. 34334-69-5
Cat. No. B191092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCirsiliol
CAS34334-69-5
Synonyms3',4',5-trihydroxy-6,7-dimethoxy-flavone
3',4',5-trihydroxy-6,7-dimethoxyflavone
cirsiliol
Molecular FormulaC17H14O7
Molecular Weight330.29 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)OC
InChIInChI=1S/C17H14O7/c1-22-14-7-13-15(16(21)17(14)23-2)11(20)6-12(24-13)8-3-4-9(18)10(19)5-8/h3-7,18-19,21H,1-2H3
InChIKeyIMEYGBIXGJLUIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cirsiliol (CAS 34334-69-5): A Methoxylated Flavone with Defined 5-LO Inhibition for Inflammation and Cancer Research Procurement


Cirsiliol is a dimethoxyflavone with a core structure of 5,3',4'-trihydroxy-6,7-dimethoxyflavone, naturally occurring in Salvia and Teucrium species [1]. It is a selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in leukotriene biosynthesis, and also interacts with 12-lipoxygenase and the benzodiazepine receptor . Its pharmacological profile is distinct from related flavones due to its specific methoxylation pattern at the 6 and 7 positions, which confers unique inhibitory potency and a differentiated mechanism of action [2].

Why Luteolin or Apigenin Cannot Substitute for Cirsiliol: Critical Differences in Target Potency and Functional Selectivity


Although luteolin and apigenin share a common flavone backbone with cirsiliol, the presence of two methoxy groups at positions 6 and 7 in cirsiliol dramatically alters its biological activity. This substitution results in a >100-fold increase in 5-lipoxygenase inhibitory potency compared to the non-methoxylated luteolin [1]. Furthermore, direct comparative studies in cancer models reveal that cirsiliol exhibits significant anti-proliferative activity at concentrations where luteolin is inactive, underscoring a distinct mechanism of action that cannot be replicated by simpler flavones [2]. These quantitative differences in potency and target engagement render generic flavone substitution inappropriate for research requiring precise modulation of the arachidonic acid cascade or specific cancer cell pathways.

Quantitative Differentiation Guide for Cirsiliol: Comparative Potency, Selectivity, and Functional Data


5-Lipoxygenase Inhibition: Cirsiliol Exhibits a 100-Fold Higher Potency Than Luteolin

In a direct enzymatic assay using 5-lipoxygenase partially purified from rat basophilic leukemia cells, cirsiliol demonstrated an IC50 of approximately 0.1 µM, whereas the structurally related flavone luteolin required a 100-fold higher concentration (10 µM) to achieve comparable inhibition [1]. This quantification establishes cirsiliol as a significantly more potent 5-LO inhibitor.

Inflammation Lipoxygenase Leukotriene

Selectivity Profile: Cirsiliol Exhibits 10-Fold Selectivity for 5-LO Over 12-LO, While Cyclooxygenase Remains Unaffected

Cirsiliol demonstrates a clear selectivity window within the lipoxygenase family. Its IC50 for 5-lipoxygenase is 0.1 µM, while inhibition of 12-lipoxygenase requires a 10-fold higher concentration (IC50 = 1 µM) . Importantly, cyclooxygenase (COX) activity is not inhibited, distinguishing it from non-selective NSAIDs [1]. This contrasts with other flavones like quercetin, which can inhibit both LOX and COX pathways.

Inflammation Lipoxygenase Selectivity

Cancer Cell Proliferation: Cirsiliol is 6-Fold More Selective for Oral Cancer Cells Over Normal Cells and Active at Doses Where Luteolin is Not

In oral cancer models, cirsiliol demonstrates a significant therapeutic window. Its IC50 against SCC-1 and SCC-25 oral cancer cell lines is 12 µM, while the IC50 for normal hTRET-OME oral epithelial cells is 75 µM, representing a 6.25-fold selectivity for cancer cells [1]. Furthermore, a direct comparison study showed that at a dose of 3.6 µM, cirsiliol significantly suppressed proliferation of HepG2 hepatocellular carcinoma cells, whereas luteolin and carnosol did not show significant activity at this low concentration [2].

Cancer Oral Cancer Selective Cytotoxicity

Radiosensitization in NSCLC: Cirsiliol Enhances Radiation Efficacy In Vivo, a Unique Property Among Flavones

Cirsiliol uniquely functions as a radiosensitizer in non-small cell lung cancer (NSCLC). In a mouse xenograft model using H1299 NSCLC cells, the combination of cirsiliol (200 µg/kg) and radiation resulted in a significantly greater reduction in tumor volume compared to radiation alone [1]. Mechanistically, cirsiliol suppresses radiation-induced Notch-1 expression by upregulating tumor-suppressive miR-34a, a pathway not activated by related flavones like luteolin in this context .

Cancer Radiotherapy NSCLC Radiosensitizer

Defined Research and Industrial Applications for Cirsiliol Based on Quantitative Evidence


In Vitro and In Vivo Inflammation Studies Requiring Potent and Selective 5-LO Inhibition

Cirsiliol is the compound of choice for research focused on the arachidonate 5-lipoxygenase pathway. Its IC50 of 0.1 µM for 5-LO makes it suitable for experiments where high potency is required to observe physiological effects without confounding cytotoxicity. The 10-fold selectivity over 12-LO allows for pathway-specific modulation, while its lack of COX inhibition avoids the broad anti-inflammatory profile of NSAIDs, enabling precise study of leukotriene-mediated inflammation. The established in vivo SRS-A inhibition (IC50 = 0.4 µM in guinea pig lung) further validates its use in animal models of anaphylaxis and asthma [1].

Oncology Research into Selective Cytotoxicity and Radiosensitization Mechanisms

Given its selective toxicity profile (6.25-fold higher IC50 in normal vs. oral cancer cells) and its demonstrated ability to suppress proliferation in HepG2 cells at low micromolar concentrations where luteolin is inactive, cirsiliol is a valuable tool for cancer research. Its unique mechanism as a radiosensitizer, proven in an in vivo NSCLC xenograft model, positions it as a critical compound for studies investigating novel combination therapies to overcome radioresistance. This application is supported by mechanistic evidence of miR-34a upregulation and Notch-1 suppression [2].

Natural Product Chemistry and Botanical Standardization

Cirsiliol serves as a key analytical marker for the standardization and quality control of botanical extracts from Salvia, Teucrium, and Artemisia species. Its presence and concentration can be reliably quantified using established HPLC methods, with reported good linearity (r = 0.9999) in a range of 0.043-0.69 µg [3]. This application is essential for the nutraceutical and herbal supplement industries seeking to ensure batch-to-batch consistency and correlate chemical composition with biological activity.

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